molecular formula C14H12N2O3S2 B2589145 N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide CAS No. 2097931-14-9

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B2589145
CAS No.: 2097931-14-9
M. Wt: 320.38
InChI Key: OOZNUYGIAVOPSP-UHFFFAOYSA-N
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Description

N-{[5-(Thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide (CAS 2097867-92-8) is a high-purity chemical compound supplied for research and development purposes, particularly in the field of agrochemistry. This synthetic molecule features a unique hybrid structure incorporating pyridine, sulfonamide, furan, and thiophene heterocycles, a design strategy often employed to generate novel bioactive molecules . The integration of these specific heterocycles is significant, as both the pyridine-3-sulfonamide moiety and the thiophene-furan backbone are recognized in scientific literature as key pharmacophores in the development of new fungicidal agents . Recent research on structurally similar compounds demonstrates that this class of molecules can exhibit excellent in vivo fungicidal activity against destructive oomycete diseases such as cucumber downy mildew ( Pseudoperonospora cubensis ), with some derivatives showing higher activity than commercial standards . The compound's molecular formula is C14H12N2O3S2 and it has a molecular weight of 320.39 g/mol . It is presented with the SMILES notation O=S(=O)(c1cccnc1)NCc1ccc(o1)c1cscc1 for precise structural identification . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZNUYGIAVOPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide typically involves multi-step reactions. One common approach is the condensation of thiophene and furan derivatives, followed by the introduction of the pyridine and sulfonamide groups. Key steps may include:

    Formation of the thiophene-furan intermediate: This can be achieved through a condensation reaction between thiophene-2-carbaldehyde and furan-2-carbaldehyde under acidic or basic conditions.

    Introduction of the pyridine group: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.

    Final assembly: The resulting product is purified and characterized using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiols and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, are being explored.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can be contextualized by comparing it to related sulfonamide and heterocyclic derivatives documented in the literature. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Notes Reference
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine with bromo/methoxy substituents, 2,4-difluorophenyl sulfonamide Synthesized for biological evaluation (unspecified activity); demonstrates stability in synthesis .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole core, benzyl/methyl sulfamoyl, 4-methoxyphenyl substituent Antifungal activity against C. albicans; acts as a thioredoxin reductase inhibitor .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole with furan, cyclohexyl/ethyl sulfamoyl Similar antifungal profile to LMM5; furan enhances π-stacking interactions .
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide 1,3,4-Oxadiazole with methyl-furan, sulfanyl (S-) linker, pyridine acetamide Structural analog with sulfanyl group; potential reduced polarity compared to sulfonamides .
Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) Furan with dimethylamino, sulfanyl linker, nitroacetamide Ranitidine derivative; sulfanyl linkage may limit hydrogen bonding vs. sulfonamide .
Compound P1 (5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide) Thiadiazole core, ethylsulfanyl, pyridine-carboxamide Thiadiazole introduces electronegativity; carboxamide vs. sulfonamide alters pharmacokinetics .

Key Observations

Heterocyclic Core Variations :

  • The target compound’s fused furan-thiophene system distinguishes it from oxadiazole (LMM5, LMM11) or thiadiazole (Compound P1) analogs. Thiophene’s electron-rich nature may enhance π-π stacking compared to oxadiazole’s electron-deficient ring .
  • Pyridine in the target compound provides a distinct hydrogen-bonding site compared to benzamide or acetamide moieties in other derivatives .

Sulfonamide vs.

Biological Activity Trends :

  • 1,3,4-Oxadiazoles (LMM5, LMM11) show antifungal activity via thioredoxin reductase inhibition, suggesting that the target compound’s furan-thiophene system may also target redox enzymes .
  • Thiadiazole derivatives (Compound P1) highlight the role of electronegative heterocycles in modulating solubility and metabolic stability .

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, fluoro in ) on pyridine may alter electronic distribution, while bulky substituents (e.g., cyclohexyl in LMM11) could impact steric interactions .

Biological Activity

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H12N2O3S2
  • Molecular Weight : 296.38 g/mol
  • CAS Number : 2097867-92-8

The compound features a thiophene ring and a furan moiety, which are known to enhance interactions with biological targets due to their electron-rich nature. The sulfonamide group contributes to its pharmacological properties by influencing solubility and binding affinity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125
Pseudomonas aeruginosa31.25 - 125

The mechanism of action is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in various models. In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that it significantly inhibited biofilm formation, which is crucial for the persistence of infections.
    "The compound demonstrated a remarkable ability to disrupt biofilm architecture, enhancing its efficacy against resistant strains" .
  • In Vivo Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced joint swelling and pain behavior, indicating its potential as a therapeutic agent for inflammatory conditions.
    "The results suggest that this compound could be a promising candidate for further development in anti-inflammatory therapies" .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Binding Affinity : The presence of the furan and thiophene rings enhances the binding affinity to target proteins involved in disease pathways.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes related to bacterial metabolism and inflammatory processes.

Q & A

Q. What are the established synthetic routes for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step reactions starting from thiophene, furan, and pyridine precursors. Key steps include:

  • Suzuki-Miyaura coupling to attach the thiophene moiety to the furan ring .
  • Nucleophilic substitution to introduce the sulfonamide group .
  • Methylation of the pyridine ring using reductive amination .

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate coupling but may promote side reactions
SolventDMF or THFPolar aprotic solvents enhance sulfonamide formation
CatalystPd(PPh₃)₄ (2–5 mol%)Excess catalyst reduces purity due to Pd residues

Purification methods like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are essential for isolating intermediates and final products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., thiophene δ 6.8–7.2 ppm, pyridine δ 8.0–8.5 ppm) and confirms substituent positions .
    • HSQC/HMBC resolves connectivity between the furan, thiophene, and pyridine rings .
  • X-ray Crystallography :
    • Resolves bond lengths/angles (e.g., S–N bond in sulfonamide: ~1.63 Å) and confirms stereochemistry .
  • Mass Spectrometry (HRMS) :
    • Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays :
    • Target enzymes (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric substrates .
  • Cell Viability Assays :
    • MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies :
    • Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

  • Dose-Response Refinement :
    • Use 8–12 concentration points to improve IC₅₀ accuracy and reduce variability .
  • Assay Reprodubility Checks :
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase) across multiple labs .
  • Metabolic Stability Testing :
    • Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What computational strategies are effective for predicting and optimizing target interactions?

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger to model binding modes with enzymes (e.g., COX-2 active site) .
  • QSAR Modeling :
    • Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
  • MD Simulations :
    • Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

  • HPLC-MS Monitoring :
    • Detect intermediates/degradants (e.g., desulfonated byproducts) .
  • DoE Optimization :
    • Apply factorial design to variables like temperature, solvent ratio, and catalyst loading .
  • Crystallization Screening :
    • Use solvent/anti-solvent pairs (e.g., acetone/water) to exclude impurities .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Knockdown/Overexpression Models :
    • CRISPR-Cas9 gene editing to confirm target dependency (e.g., COX-2 knockdown in inflammation) .
  • Biophysical Probes :
    • Fluorescently labeled analogs for live-cell imaging of target engagement .
  • Proteomics Profiling :
    • SILAC or TMT mass spectrometry to identify off-target effects .

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